molecular formula C17H21NO B3161435 {[2-(Benzyloxy)phenyl]methyl}(propyl)amine CAS No. 869953-21-9

{[2-(Benzyloxy)phenyl]methyl}(propyl)amine

Cat. No. B3161435
CAS RN: 869953-21-9
M. Wt: 255.35 g/mol
InChI Key: DOTQVYCNQKHGAJ-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(propyl)amine is a chemical compound that is commonly used in scientific research. It is a member of the amine class of compounds and is often used as a reagent in organic chemistry. This compound has several unique properties that make it useful for a variety of research applications.

Scientific Research Applications

Antifungal Activity and Molecular Docking

A novel series of compounds related to [2-(Benzyloxy)phenyl]methyl}(propyl)amine, specifically 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, were synthesized and showed promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies indicated good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, suggesting potential as antifungal agents (Nimbalkar et al., 2016).

Corrosion Inhibition

Amine derivatives, including a compound closely related to [2-(Benzyloxy)phenyl]methyl}(propyl)amine, were synthesized and evaluated as corrosion inhibitors for mild steel in HCl medium. These compounds showed significant inhibition efficiency, highlighting their potential application in protecting metals against corrosion (Boughoues et al., 2020).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of boronates derived from non-symmetric amino-bis-phenols, which could potentially involve derivatives of [2-(Benzyloxy)phenyl]methyl}(propyl)amine. These compounds were characterized by various spectroscopic techniques and could have implications in the development of new materials or chemical intermediates (Abreu et al., 2006).

Photopolymerization Processes

Compounds related to [2-(Benzyloxy)phenyl]methyl}(propyl)amine have been investigated for their roles in photopolymerization processes. Specifically, amine-based diselenides, which can mimic glutathione peroxidase (GPx), showed promising results in studies focused on lipid peroxidation, indicating potential applications in material sciences and coatings (Ibrahim et al., 2015).

Renewable Building Blocks for Material Science

Phloretic acid, derived from similar phenolic compounds, has been used as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research demonstrates the potential of using phenolic compounds, similar to [2-(Benzyloxy)phenyl]methyl}(propyl)amine, in developing sustainable materials (Trejo-Machin et al., 2017).

properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQVYCNQKHGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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